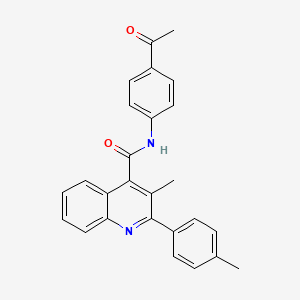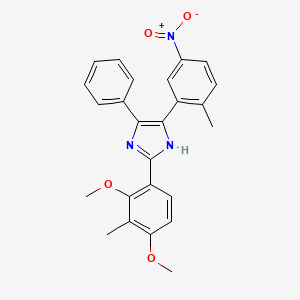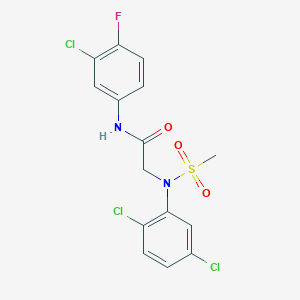
N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine, also known as CNQX, is a synthetic compound that has been extensively studied in the field of neuroscience. CNQX is a potent antagonist of AMPA-type glutamate receptors, which play a critical role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By binding to the receptor site and blocking the access of glutamate, this compound inhibits the influx of calcium ions into the postsynaptic neuron, which is essential for the induction of LTP. This leads to a reduction in synaptic strength and plasticity, which can have profound effects on learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the excitability of neurons in the hippocampus and cortex, which can lead to a decrease in seizure activity. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in the reward pathway and drug addiction. This compound has been used to study the role of AMPA receptors in synaptic plasticity, and has been shown to block the induction of LTP in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine in lab experiments is its high potency and selectivity for AMPA receptors. This allows for precise manipulation of synaptic transmission and plasticity, which is essential for studying the underlying mechanisms of learning and memory processes. However, one limitation of using this compound is its potential to affect other glutamate receptor subtypes, such as kainate and NMDA receptors. This can lead to off-target effects and complicate the interpretation of results.
Orientations Futures
There are many future directions for research on N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine and its role in neuroscience. One area of interest is the development of more selective AMPA receptor antagonists, which can help to overcome the limitations of this compound and provide more precise manipulation of synaptic transmission and plasticity. Another direction is the investigation of the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound in combination with other drugs and therapies may provide new insights into the treatment of these disorders.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been widely used in neuroscience research to study the role of AMPA receptors in synaptic transmission, plasticity, and learning and memory. It has also been used to investigate the mechanisms underlying various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, a cellular mechanism that underlies learning and memory processes. It has also been used to demonstrate the role of AMPA receptors in the development of drug addiction.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-14-6-4-7-15(12-14)22-20-17-9-1-2-10-18(17)23-19(24-20)13-5-3-8-16(11-13)25(26)27/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDCVRBZTBVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)
![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B3544614.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide](/img/structure/B3544636.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3544652.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3544668.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3544676.png)
![3-(2-chlorophenyl)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544691.png)
![5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544703.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3544736.png)
